![molecular formula C14H21N5O B13986501 1-[1-(4-Pyrimidinyl)-4-piperidylcarbonyl]piperazine CAS No. 188527-11-9](/img/structure/B13986501.png)
1-[1-(4-Pyrimidinyl)-4-piperidylcarbonyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Piperazinyl[1-(4-pyrimidinyl)-4-piperidinyl]methanone is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring, a pyrimidine ring, and a piperidine ring, all connected through a methanone group. It is known for its diverse applications in medicinal chemistry, particularly in the development of pharmaceutical agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperazinyl[1-(4-pyrimidinyl)-4-piperidinyl]methanone typically involves multi-step procedures. One common method starts with the chlorination and cyclization condensation reaction of diethanolamine to form the key intermediate, 1-(2-pyrimidinyl)piperazine . This intermediate is then subjected to further reactions to introduce the piperidine and methanone groups.
Industrial Production Methods
Industrial production of this compound often involves optimizing the reaction conditions to achieve high yields and purity. The process may include steps such as N-alkylation and coupling reactions, which are carried out under controlled temperatures and pressures to ensure the desired product is obtained efficiently .
Análisis De Reacciones Químicas
Types of Reactions
1-Piperazinyl[1-(4-pyrimidinyl)-4-piperidinyl]methanone undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in various substituted derivatives depending on the nature of the substituent introduced.
Aplicaciones Científicas De Investigación
1-Piperazinyl[1-(4-pyrimidinyl)-4-piperidinyl]methanone has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 1-Piperazinyl[1-(4-pyrimidinyl)-4-piperidinyl]methanone involves its interaction with specific molecular targets and pathways. It is known to act as an antagonist of the α2-adrenergic receptor and, to a lesser extent, as a partial agonist of the 5-HT1A receptor . These interactions modulate neurotransmitter release and receptor activity, leading to various physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
Dasatinib: An anticancer agent with a similar piperazine-based structure.
Eptapirone: An anxiolytic compound that also contains a piperazine ring.
Uniqueness
1-Piperazinyl[1-(4-pyrimidinyl)-4-piperidinyl]methanone is unique due to its specific combination of piperazine, pyrimidine, and piperidine rings, which confer distinct chemical and biological properties. This unique structure allows it to interact with multiple molecular targets, making it a versatile compound in medicinal chemistry.
Propiedades
Número CAS |
188527-11-9 |
|---|---|
Fórmula molecular |
C14H21N5O |
Peso molecular |
275.35 g/mol |
Nombre IUPAC |
piperazin-1-yl-(1-pyrimidin-4-ylpiperidin-4-yl)methanone |
InChI |
InChI=1S/C14H21N5O/c20-14(19-9-5-15-6-10-19)12-2-7-18(8-3-12)13-1-4-16-11-17-13/h1,4,11-12,15H,2-3,5-10H2 |
Clave InChI |
JHZOWVJJJAFSCS-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1C(=O)N2CCNCC2)C3=NC=NC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


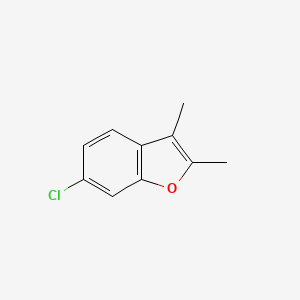

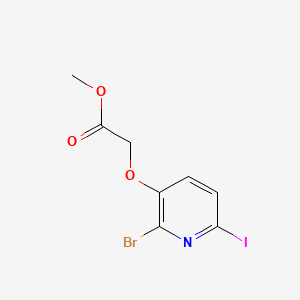
![5-[(4-Methoxyphenyl)ethynyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13986447.png)

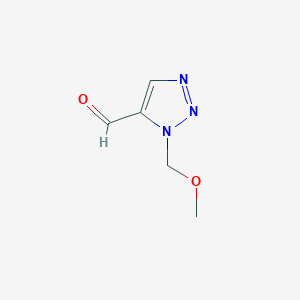

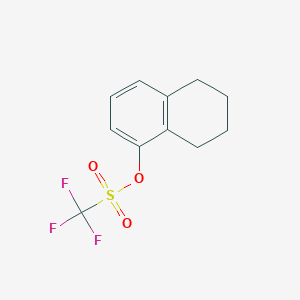
![tert-butyl 3-bromo-2-(4-fluorophenyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate](/img/structure/B13986460.png)
![1-N,4-N-bis[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]phthalazine-1,4-diamine](/img/structure/B13986461.png)
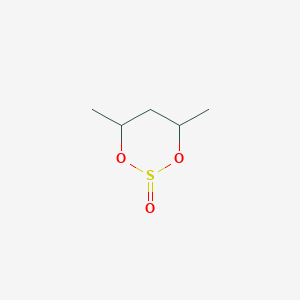
![2-Propanone, 1-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-](/img/structure/B13986475.png)
![2-[2-[1-(4-Methoxyphenoxy)ethoxy]ethoxy]ethanol](/img/structure/B13986476.png)
![4-[(2-methyl-1H-imidazol-1-yl)methyl]benzonitrile](/img/structure/B13986478.png)
